![molecular formula C7H4ClIN2 B13029391 7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine atoms attached to a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine typically involves halogenation reactions. One common method is the iodination of 7-chloro-1H-pyrrolo[3,2-c]pyridine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
- 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
- Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Uniqueness
7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens allows for diverse chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H4ClIN2 |
|---|---|
Peso molecular |
278.48 g/mol |
Nombre IUPAC |
7-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-10-2-4-1-6(9)11-7(4)5/h1-3,11H |
Clave InChI |
OPBREZZGCTXYPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C(C=NC=C21)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


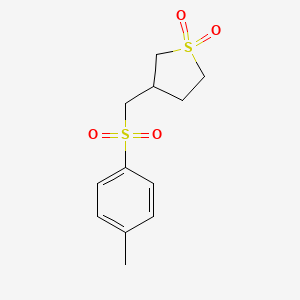
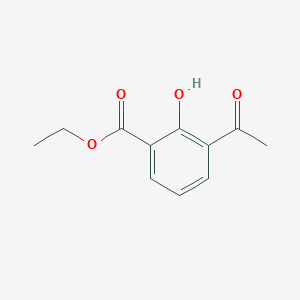
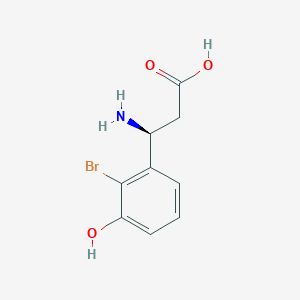
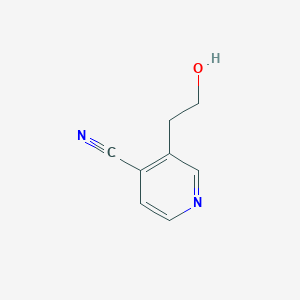
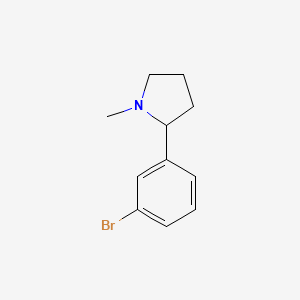
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
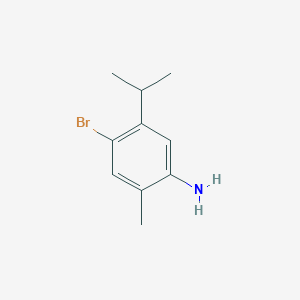
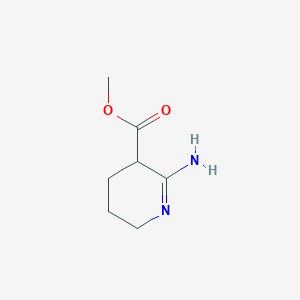

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
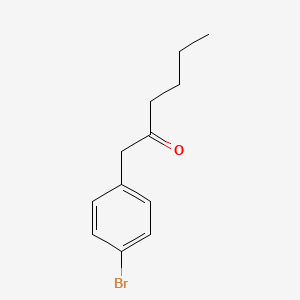


![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
